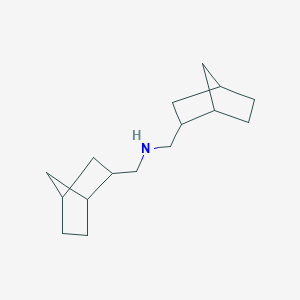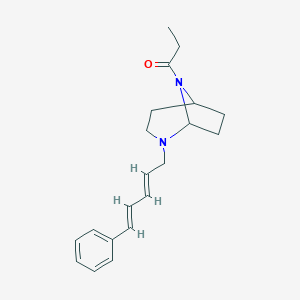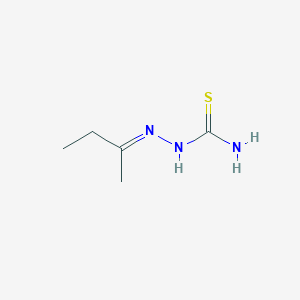
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide (DMBS) is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. DMBS is a sulfonamide derivative that has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is complex and depends on the specific application. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to inhibit carbonic anhydrase, which is important for the regulation of pH and CO2 levels in the body. Additionally, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to modulate ion channels, which are important for the regulation of membrane potential and cellular signaling.
Efectos Bioquímicos Y Fisiológicos
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the modulation of ion channels, and the potential for cancer therapy. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has also been found to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively target specific biological processes and its relatively low toxicity. However, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide also has several limitations, including its high cost and the difficulty of synthesizing and purifying the compound.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a cancer therapy, and the exploration of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a modulator of ion channels in the nervous system.
Conclusion:
In conclusion, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has become increasingly popular in scientific research due to its unique properties and potential applications. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively target specific biological processes and its relatively low toxicity. However, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide also has several limitations, including its high cost and the difficulty of synthesizing and purifying the compound. There are several future directions for research on 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide, including the development of new synthesis methods and the investigation of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a cancer therapy and a modulator of ion channels in the nervous system.
Métodos De Síntesis
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. The reaction is typically carried out in an organic solvent and requires careful temperature control and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of sulfonamides in various biological processes. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to have a wide range of applications, including as an inhibitor of carbonic anhydrase, a target for cancer therapy, and a modulator of ion channels.
Propiedades
Nombre del producto |
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H13Cl2NO3S |
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-7-4-11(15)8-13(14)16/h2-8,17H,9H2,1H3 |
Clave InChI |
SECLGQFPERVHHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)








![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

